
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran framework, which is a common structural motif in many natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate phenolic precursors with acid chloride reagents under controlled conditions to yield the desired product with high regioselectivity and yield . Another method involves the use of basic alumina and 2-propanol as solvents, with the reaction mixture being heated at 75°C for several hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds.
科学的研究の応用
3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its antioxidant and anti-inflammatory properties.
作用機序
The mechanism by which 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Similar compounds include other flavonoids such as:
- 5,7-Dihydroxyflavanone
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
What sets 3,5-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one apart from other similar compounds is its unique structural features, including the presence of two hydroxyl groups and a dimethyl substitution on the benzopyran framework. These structural characteristics contribute to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
64580-47-8 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
3,5-dihydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)10(14)9(13)8-6(12)4-3-5-7(8)15-11/h3-5,10,12,14H,1-2H3 |
InChIキー |
ZGUVAHYFHHMKIT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(=O)C2=C(C=CC=C2O1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


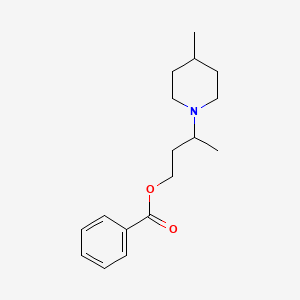

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
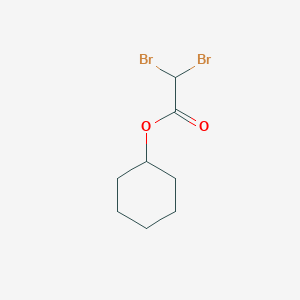
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
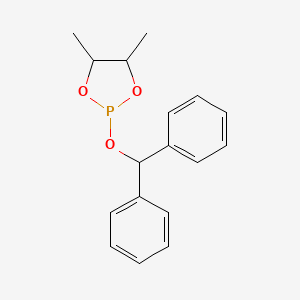
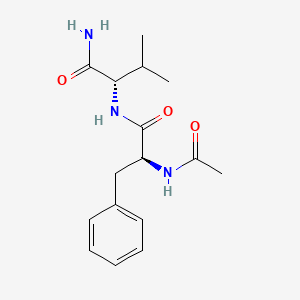
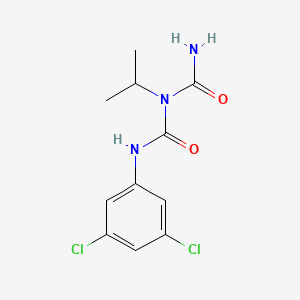
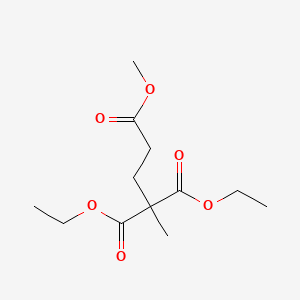
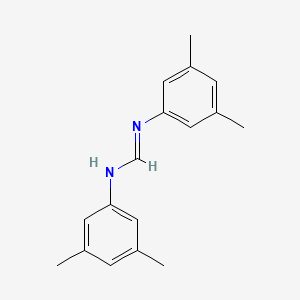


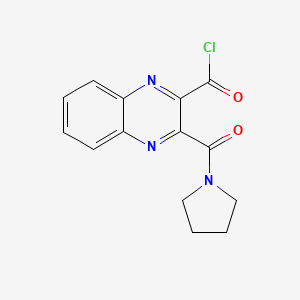
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
